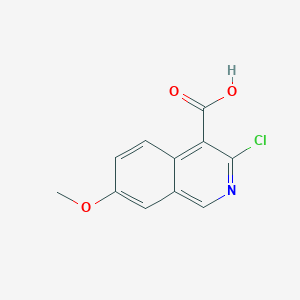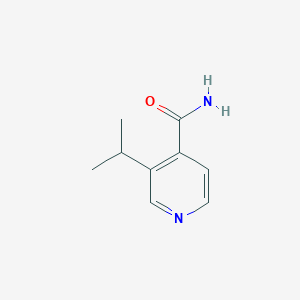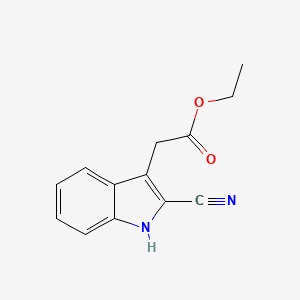![molecular formula C53H44N4O4 B13658356 N2,N2',N7,N7'-Tetrakis(4-methoxyphenyl)-9,9'-spirobi[fluorene]-2,2',7,7'-tetraamine](/img/structure/B13658356.png)
N2,N2',N7,N7'-Tetrakis(4-methoxyphenyl)-9,9'-spirobi[fluorene]-2,2',7,7'-tetraamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N2,N2’,N7,N7’-Tetrakis(4-methoxyphenyl)-9,9’-spirobi[fluorene]-2,2’,7,7’-tetraamine is a complex organic compound known for its unique structural properties and applications in various scientific fields. This compound is characterized by its spirobi[fluorene] core, which is a rigid, planar structure, and the presence of four methoxyphenyl groups attached to the nitrogen atoms. The compound’s molecular formula is C59H47N3O4, and it has a molecular weight of 862.02 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N2,N2’,N7,N7’-Tetrakis(4-methoxyphenyl)-9,9’-spirobi[fluorene]-2,2’,7,7’-tetraamine typically involves a multi-step process. One common method includes the reaction of 4,4’-dibromo-1,1’-biphenyl with palladium acetate (Pd(OAc)2) and tri-tert-butylphosphine (P(tBu)3) in the presence of sodium tert-butoxide (NaOtBu). This reaction yields the intermediate product, which is then further reacted to form the final compound .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. The use of high-purity reagents and controlled reaction conditions is essential to ensure the quality and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N2,N2’,N7,N7’-Tetrakis(4-methoxyphenyl)-9,9’-spirobi[fluorene]-2,2’,7,7’-tetraamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or tetrahydrofuran (THF).
Substitution: Various nucleophiles in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
N2,N2’,N7,N7’-Tetrakis(4-methoxyphenyl)-9,9’-spirobi[fluorene]-2,2’,7,7’-tetraamine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential use in biological assays and as a fluorescent probe.
Medicine: Explored for its potential therapeutic properties, including its use in drug delivery systems.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs)
Mécanisme D'action
The mechanism of action of N2,N2’,N7,N7’-Tetrakis(4-methoxyphenyl)-9,9’-spirobi[fluorene]-2,2’,7,7’-tetraamine involves its interaction with specific molecular targets and pathways. The compound’s rigid, planar structure allows it to interact with various biological molecules, potentially affecting their function. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound can modulate the activity of certain enzymes and receptors .
Comparaison Avec Des Composés Similaires
Similar Compounds
Spiro-OMeTAD: A well-known hole-transport material used in perovskite solar cells.
Uniqueness
N2,N2’,N7,N7’-Tetrakis(4-methoxyphenyl)-9,9’-spirobi[fluorene]-2,2’,7,7’-tetraamine is unique due to its specific combination of methoxyphenyl groups and spirobi[fluorene] core, which imparts distinct electronic and photophysical properties. These properties make it particularly suitable for applications in organic electronics and as a research tool in various scientific fields .
Propriétés
Formule moléculaire |
C53H44N4O4 |
|---|---|
Poids moléculaire |
800.9 g/mol |
Nom IUPAC |
2-N,2-N',7-N,7-N'-tetrakis(4-methoxyphenyl)-9,9'-spirobi[fluorene]-2,2',7,7'-tetramine |
InChI |
InChI=1S/C53H44N4O4/c1-58-41-17-5-33(6-18-41)54-37-13-25-45-46-26-14-38(55-34-7-19-42(59-2)20-8-34)30-50(46)53(49(45)29-37)51-31-39(56-35-9-21-43(60-3)22-10-35)15-27-47(51)48-28-16-40(32-52(48)53)57-36-11-23-44(61-4)24-12-36/h5-32,54-57H,1-4H3 |
Clé InChI |
WSTYHDPZHAPRIH-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)NC2=CC3=C(C=C2)C4=C(C35C6=C(C=CC(=C6)NC7=CC=C(C=C7)OC)C8=C5C=C(C=C8)NC9=CC=C(C=C9)OC)C=C(C=C4)NC1=CC=C(C=C1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1H-pyrazole-3-carboxylicacid](/img/structure/B13658280.png)

![5-(Bromomethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine](/img/structure/B13658286.png)


![methyl 7-[[2-(N-penta-2,4-dien-2-ylanilino)pyrimidine-5-carbonyl]amino]heptanoate](/img/structure/B13658302.png)


![3,5-dichloro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B13658317.png)


![2-Chloro-6-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine](/img/structure/B13658335.png)

